Cas no 1806980-04-0 (2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol)

2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol
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- Inchi: 1S/C8H5F2IN2O/c9-7(10)5-1-4(3-14)6(2-12)13-8(5)11/h1,7,14H,3H2
- InChI Key: JQMUNIQGJPRUAV-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C=C(C(C#N)=N1)CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- XLogP3: 1.3
- Topological Polar Surface Area: 56.9
2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023030877-500mg |
2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol |
1806980-04-0 | 97% | 500mg |
$940.80 | 2022-03-31 | |
Alichem | A023030877-1g |
2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol |
1806980-04-0 | 97% | 1g |
$1,797.60 | 2022-03-31 |
2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Additional information on 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol
Recent Advances in the Study of 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol (CAS: 1806980-04-0)
2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol (CAS: 1806980-04-0) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its cyano, difluoromethyl, and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
One of the key areas of research involving this compound is its role as a building block for the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural motifs present in 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol make it an attractive candidate for the design of potent and selective inhibitors. Recent publications have highlighted its use in the development of compounds targeting specific kinases, such as EGFR and BRAF, which are implicated in various cancers. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability and binding affinity of these inhibitors.
In addition to its applications in oncology, this compound has also been investigated for its potential in antimicrobial drug development. The presence of the iodo substituent allows for further functionalization, enabling the creation of derivatives with enhanced antibacterial or antifungal properties. A 2023 study demonstrated the efficacy of several derivatives of 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol against drug-resistant bacterial strains, suggesting its promise in addressing the growing challenge of antibiotic resistance.
The synthetic pathways for 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol have also been a focus of recent research. Optimized methods for its preparation have been reported, including novel catalytic approaches that improve yield and purity. These advancements are critical for scaling up production and ensuring the compound's availability for further pharmacological studies. Furthermore, computational modeling studies have provided insights into the compound's reactivity and potential interactions with biological targets, aiding in the rational design of derivatives.
Looking ahead, the continued exploration of 2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-methanol and its derivatives holds great promise for the discovery of new therapeutic agents. Its versatility as a synthetic intermediate, combined with its demonstrated biological activity, positions it as a valuable tool in medicinal chemistry. Future research is expected to delve deeper into its mechanisms of action and expand its applications to other disease areas, such as neurodegenerative disorders and inflammatory conditions.
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